molecular formula C22H25N3O2 B12802037 7-Phenyl-3-(2-phenylethyl)hexahydro-1H-pyridazino(1,2-a)(1,2,5)triazepine-1,5(2H)-dione CAS No. 67744-82-5

7-Phenyl-3-(2-phenylethyl)hexahydro-1H-pyridazino(1,2-a)(1,2,5)triazepine-1,5(2H)-dione

Cat. No.: B12802037
CAS No.: 67744-82-5
M. Wt: 363.5 g/mol
InChI Key: NDDWLOBMMCDRFK-UHFFFAOYSA-N
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Description

“7-Phenyl-3-(2-phenylethyl)hexahydro-1H-pyridazino(1,2-a)(1,2,5)triazepine-1,5(2H)-dione” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyridazino-triazepine core, which is a fused ring system that includes both pyridazine and triazepine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-Phenyl-3-(2-phenylethyl)hexahydro-1H-pyridazino(1,2-a)(1,2,5)triazepine-1,5(2H)-dione” typically involves multi-step organic reactions. The starting materials often include phenyl-substituted precursors and various reagents to form the fused ring system. Common synthetic routes may involve:

    Cyclization reactions: Formation of the fused ring system through intramolecular cyclization.

    Substitution reactions: Introduction of phenyl groups via nucleophilic or electrophilic substitution.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve:

    Catalysts: Use of catalysts to enhance reaction rates.

    Temperature and Pressure Control: Precise control of reaction conditions to ensure the desired product formation.

    Purification Techniques: Methods such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

“7-Phenyl-3-(2-phenylethyl)hexahydro-1H-pyridazino(1,2-a)(1,2,5)triazepine-1,5(2H)-dione” can undergo various chemical reactions, including:

    Oxidation: Conversion of the compound to its oxidized form using oxidizing agents.

    Reduction: Reduction of the compound to its reduced form using reducing agents.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Solvents: Organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes.

    Medicine: Investigation of its pharmacological properties for therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “7-Phenyl-3-(2-phenylethyl)hexahydro-1H-pyridazino(1,2-a)(1,2,5)triazepine-1,5(2H)-dione” involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling.

    Pathways: Influence on biochemical pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine Derivatives: Compounds with a pyridazine ring structure.

    Triazepine Derivatives: Compounds with a triazepine ring structure.

    Phenyl-Substituted Compounds: Compounds with phenyl groups attached to the core structure.

Uniqueness

“7-Phenyl-3-(2-phenylethyl)hexahydro-1H-pyridazino(1,2-a)(1,2,5)triazepine-1,5(2H)-dione” is unique due to its specific fused ring system and the presence of multiple phenyl groups, which may confer distinct chemical and biological properties.

Properties

CAS No.

67744-82-5

Molecular Formula

C22H25N3O2

Molecular Weight

363.5 g/mol

IUPAC Name

7-phenyl-3-(2-phenylethyl)-2,4,7,8,9,10-hexahydropyridazino[1,2-a][1,2,5]triazepine-1,5-dione

InChI

InChI=1S/C22H25N3O2/c26-21-16-23(15-13-18-8-3-1-4-9-18)17-22(27)25-20(12-7-14-24(21)25)19-10-5-2-6-11-19/h1-6,8-11,20H,7,12-17H2

InChI Key

NDDWLOBMMCDRFK-UHFFFAOYSA-N

Canonical SMILES

C1CC(N2C(=O)CN(CC(=O)N2C1)CCC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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